molecular formula C13H9BrN2 B15064395 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15064395
M. Wt: 273.13 g/mol
InChI Key: JCWCYXBMXRYLNA-UHFFFAOYSA-N
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Description

4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 4-position and a phenyl group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenylpyrrole with a brominating agent such as N-bromosuccinimide (NBS) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to inhibit specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

JCWCYXBMXRYLNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)Br

Origin of Product

United States

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